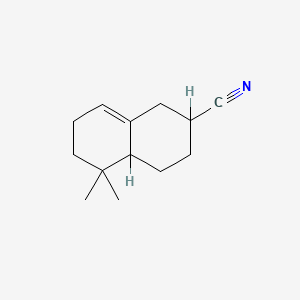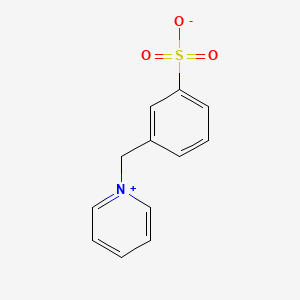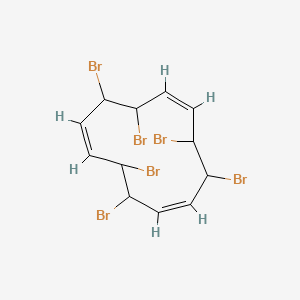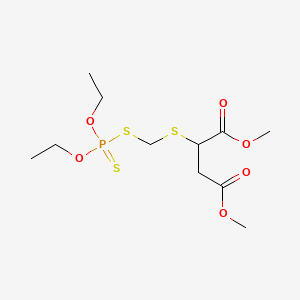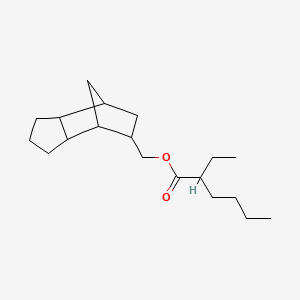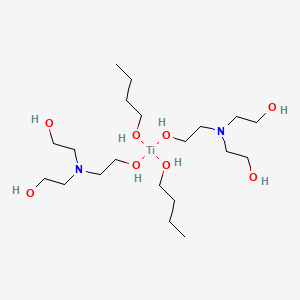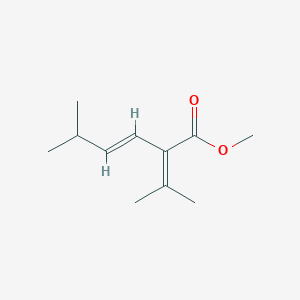
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 3-hexenoic acid and is characterized by the presence of a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- typically involves the esterification of 3-hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
3-Hexenoic acid+MethanolAcid Catalyst3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester.
Chemical Reactions Analysis
Types of Reactions
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The double bond in the E-configuration may also play a role in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A similar ester with a saturated carbon chain.
Methyl 3-hexenoate: An ester with a double bond in a different position.
Methyl 5-methylhexanoate: An ester with a branched carbon chain.
Uniqueness
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is unique due to its specific structural features, including the E-configuration of the double bond and the presence of a branched isopropylidene group. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61263-92-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+ |
InChI Key |
RDAVGBNBHUFCSY-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)/C=C/C(=C(C)C)C(=O)OC |
Canonical SMILES |
CC(C)C=CC(=C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
